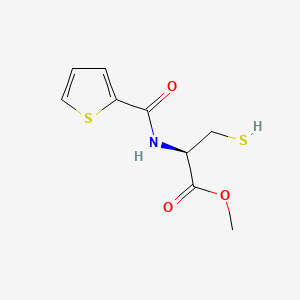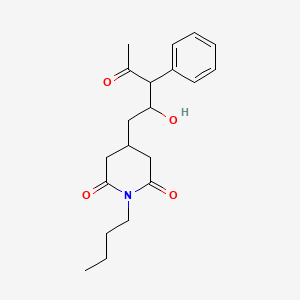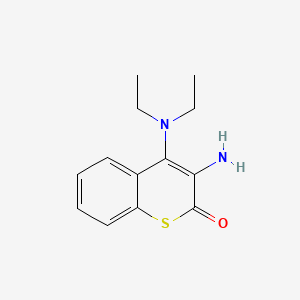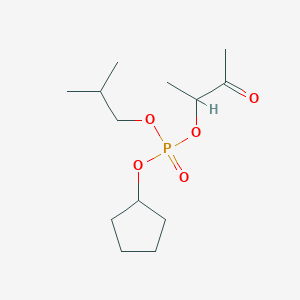
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is a chemical compound that belongs to the class of dicyanophenylalkanediamides This compound is characterized by the presence of two 3,4-dicyanophenyl groups attached to a tridecanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide . The reaction typically involves the use of a solvent such as dichloromethane or tetrahydrofuran, and it is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide has several scientific research applications, including:
Materials Science: It is used in the synthesis of polyphthalocyanine resins, which are valuable for their thermal stability and mechanical properties.
Polymer Chemistry: The compound can be polymerized to form high-performance polymers used in coatings, adhesives, and laminates.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: It is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide involves its ability to form stable polymeric structures through polymerization reactions. The nitrile groups on the aromatic rings can participate in various chemical reactions, leading to the formation of polyphthalocyanine resins. These resins exhibit high thermal stability and mechanical strength due to the strong covalent bonds formed during polymerization .
相似化合物的比较
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds have similar structures but differ in the length of the aliphatic chain.
Polyphthalocyanine Resins: These are polymers formed from similar dicyanophenyl compounds and exhibit comparable properties.
Uniqueness
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties. This compound’s ability to form highly stable and thermally resistant polymers makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
57359-19-0 |
|---|---|
分子式 |
C29H30N6O2 |
分子量 |
494.6 g/mol |
IUPAC 名称 |
N,N'-bis(3,4-dicyanophenyl)tridecanediamide |
InChI |
InChI=1S/C29H30N6O2/c30-18-22-12-14-26(16-24(22)20-32)34-28(36)10-8-6-4-2-1-3-5-7-9-11-29(37)35-27-15-13-23(19-31)25(17-27)21-33/h12-17H,1-11H2,(H,34,36)(H,35,37) |
InChI 键 |
IPFRRXYNAAUQMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)



![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)



![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)


![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
